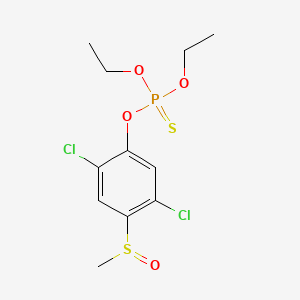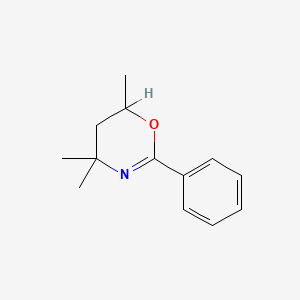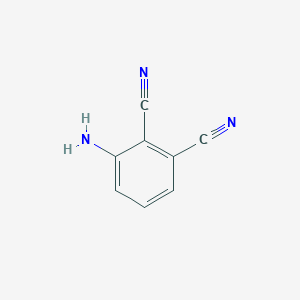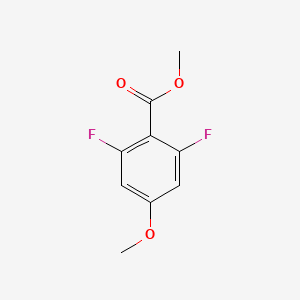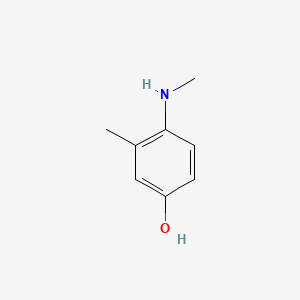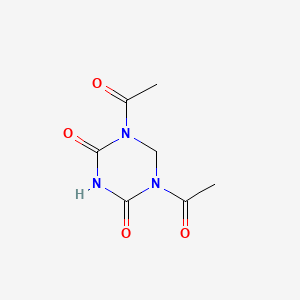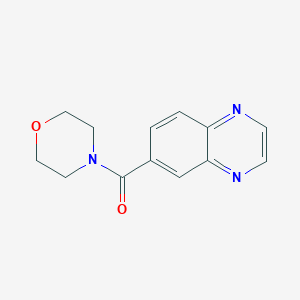
Morpholino(quinoxalin-6-yl)methanone
概要
説明
Morpholino(quinoxalin-6-yl)methanone: is a chemical compound with the molecular formula C₁₃H₁₃N₃O₂ and a molecular weight of 243.27 g/mol. It is also known by its IUPAC name, 6-(4-morpholinylcarbonyl)quinoxaline. This compound is characterized by its quinoxaline core structure substituted with a morpholine group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Morpholino(quinoxalin-6-yl)methanone typically involves the reaction of quinoxaline with morpholine in the presence of a suitable catalyst under controlled conditions. The reaction conditions may vary depending on the desired yield and purity, but common methods include heating the reactants in a solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: Morpholino(quinoxalin-6-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Production of reduced quinoxaline derivatives.
Substitution: Generation of various substituted quinoxaline compounds.
科学的研究の応用
Chemistry: Morpholino(quinoxalin-6-yl)methanone is used as an intermediate in the synthesis of more complex chemical compounds. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and materials.
Biology: In biological research, this compound is utilized to study the effects of quinoxaline derivatives on biological systems. It can serve as a probe to investigate cellular processes and pathways.
Medicine: this compound has potential applications in the development of therapeutic agents. Its derivatives are being explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism by which Morpholino(quinoxalin-6-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Morpholino(quinolin-6-yl)methanone: Similar structure but with a quinoline core instead of quinoxaline.
Morpholino(pyridin-6-yl)methanone: Another analog with a pyridine core.
Uniqueness: Morpholino(quinoxalin-6-yl)methanone is unique due to its quinoxaline core, which imparts distinct chemical and biological properties compared to its analogs. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
morpholin-4-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQACKBFPJVQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350657 | |
| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312319-71-4 | |
| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




